4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate
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Overview
Description
4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate is an organic compound that features a benzene ring substituted with an acetyloxyethenyl group and a chloroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-vinylphenol. This intermediate can be synthesized through the Heck reaction, where a vinyl halide reacts with phenol in the presence of a palladium catalyst.
Next, the vinyl group is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-[1-(Acetyloxy)ethenyl]phenol. Finally, the chloroacetate group is introduced by reacting the acetylated intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chloroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. Additionally, the chloroacetate group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Vinylphenol: A precursor in the synthesis of 4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate.
4-Acetoxyphenyl chloroacetate: A compound with similar functional groups but different substitution patterns.
4-(Acetyloxy)phenyl acetate: Lacks the chloroacetate group but has similar acetyloxy substitution.
Uniqueness
This compound is unique due to the presence of both acetyloxy and chloroacetate groups on the benzene ring
Properties
CAS No. |
94649-33-9 |
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Molecular Formula |
C12H11ClO4 |
Molecular Weight |
254.66 g/mol |
IUPAC Name |
[4-(1-acetyloxyethenyl)phenyl] 2-chloroacetate |
InChI |
InChI=1S/C12H11ClO4/c1-8(16-9(2)14)10-3-5-11(6-4-10)17-12(15)7-13/h3-6H,1,7H2,2H3 |
InChI Key |
AGWYITXCWHRTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=C)C1=CC=C(C=C1)OC(=O)CCl |
Origin of Product |
United States |
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